molecular formula C19H21N3O3 B6068668 5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole

5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole

Cat. No. B6068668
M. Wt: 339.4 g/mol
InChI Key: XSDWIZYHWYDCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2,1,3-benzoxadiazole, commonly known as BMB, is a benzoxadiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a fluorescent probe that has been used in numerous studies to investigate biological systems.

Mechanism of Action

BMB works by binding to biological molecules and emitting fluorescence when excited by light. The fluorescence emitted by BMB can be used to investigate the interactions between biological molecules.
Biochemical and Physiological Effects:
BMB has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with the normal functioning of cells.

Advantages and Limitations for Lab Experiments

BMB has several advantages as a fluorescent probe. It has high sensitivity and specificity, making it useful for detecting low concentrations of biological molecules. BMB is also relatively easy to synthesize and has low toxicity. However, BMB has limitations as well. It is not suitable for use in vivo due to its limited penetration of cell membranes.

Future Directions

There are several possible future directions for the use of BMB in scientific research. One potential application is in the development of biosensors for detecting specific biological molecules. BMB could also be used in the development of new imaging techniques for studying biological systems. Additionally, BMB could be further modified to improve its properties and expand its range of applications.

Synthesis Methods

The synthesis of BMB involves a multistep process. The first step involves the reaction of 4-methoxybenzyl chloride with morpholine to form 2-(4-methoxybenzyl)-4-morpholinylmethanol. This intermediate product is then reacted with 2-amino-5-nitrobenzophenone to form BMB.

Scientific Research Applications

BMB has been widely used as a fluorescent probe in various scientific studies. It has been used to investigate the binding of proteins, DNA, and RNA. BMB has also been used to study the structure and function of biological membranes.

properties

IUPAC Name

5-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-23-16-5-2-14(3-6-16)10-17-13-22(8-9-24-17)12-15-4-7-18-19(11-15)21-25-20-18/h2-7,11,17H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDWIZYHWYDCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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